molecular formula C14H11N3O2S B2818421 N-(pyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 953183-77-2

N-(pyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2818421
CAS No.: 953183-77-2
M. Wt: 285.32
InChI Key: GOAKSCJGABEZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic organic compound that features a pyridine ring, a thiophene ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Attachment of the Thiophene Ring: This step may involve a cross-coupling reaction such as the Suzuki or Stille coupling.

    Formation of the Acetamide Linkage: This can be done by reacting an acyl chloride with an amine group.

    Incorporation of the Pyridine Ring: This might involve a nucleophilic substitution reaction or a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the isoxazole ring or the acetamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur on the pyridine or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones.

Scientific Research Applications

N-(pyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide may have applications in:

    Medicinal Chemistry: Potential as a pharmaceutical agent due to its heterocyclic structure.

    Biology: Use as a probe or inhibitor in biochemical studies.

    Materials Science: Incorporation into polymers or other materials for electronic or photonic applications.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar compounds might include other heterocyclic acetamides with pyridine, thiophene, or isoxazole rings. These could include:

  • N-(pyridin-2-yl)-2-(thiophen-2-yl)acetamide
  • N-(pyridin-2-yl)-2-(isoxazol-3-yl)acetamide
  • N-(thiophen-2-yl)-2-(isoxazol-3-yl)acetamide

Properties

IUPAC Name

N-pyridin-2-yl-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-14(16-13-5-1-2-6-15-13)9-10-8-11(19-17-10)12-4-3-7-20-12/h1-8H,9H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAKSCJGABEZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.